3-Boc-amino-3-(4-cyanophenyl)oxetane
Overview
Description
3-Boc-amino-3-(4-cyanophenyl)oxetane is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 . Its IUPAC name is tert-butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate .
Molecular Structure Analysis
The InChI key of 3-Boc-amino-3-(4-cyanophenyl)oxetane is ZGGQPIIEGFSXAB-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)NC1(COC1)C2=CC=C(C=C2)C#N .Scientific Research Applications
Chiral Catalysis and Mannich Reactions
The phosphoric acid derivatives serve as effective catalysts for direct Mannich reactions, providing a method to construct beta-aminoketones under mild conditions. This reaction pathway, through the synthesis of Boc-protected arylimines, demonstrates the utility of chiral catalysis in the stereoselective synthesis of phenylglycine derivatives (Uraguchi & Terada, 2004).
Synthesis of Enantiomers and N-protected Derivatives
The synthesis and separation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate enantiomers, followed by their transformation into Boc and Fmoc-protected derivatives, illustrate the chemical versatility and synthetic utility of compounds related to 3-Boc-amino-3-(4-cyanophenyl)oxetane (Solymár, Kanerva, & Fülöp, 2004).
Native Chemical Ligation at Phenylalanine
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine highlights a novel application in peptide synthesis. This technique allows for the efficient assembly of complex peptide structures, demonstrating the utility of Boc-protected amino acids in facilitating native chemical ligation processes (Crich & Banerjee, 2007).
Drug Discovery and Bioisosteres
The use of oxetane rings, such as in 3-aminooxetanes, as bioisosteres for geminal dimethyl and carbonyl groups in drug discovery is highlighted. The structurally diverse 3-aminooxetanes accessed through oxetan-3-tert-butylsulfinimine reactivity offer new avenues for medicinal chemistry, demonstrating the relevance of oxetane-containing compounds like 3-Boc-amino-3-(4-cyanophenyl)oxetane in developing novel therapeutics (Hamzik & Brubaker, 2010).
Modular Catalytic Synthesis
The catalytic synthesis of 3-amino-3-aryl-2-oxindoles using isatin-derived N-Boc-protected ketimines showcases a modular approach to synthesizing biologically active compounds. This method emphasizes the role of Boc-protected intermediates in facilitating efficient, catalytic, enantioselective reactions, underscoring the importance of such compounds in synthetic organic chemistry (Marques & Burke, 2016).
properties
IUPAC Name |
tert-butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)17-15(9-19-10-15)12-6-4-11(8-16)5-7-12/h4-7H,9-10H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQPIIEGFSXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-amino-3-(4-cyanophenyl)oxetane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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